Amine Basicity: 3,3-Difluoro vs. Non-Fluorinated Scaffold
The 3,3-difluorocyclobutan-1-amine core of the target compound exhibits a significantly reduced pKₐ compared to non-fluorinated cyclobutanamine. The predicted pKₐ of 3,3-difluorocyclobutan-1-amine is 8.75 ± 0.40, while non-fluorinated cyclobutanamine has a pKₐ of approximately 10.5 . This ~1.75 unit reduction is attributed to the electron-withdrawing inductive effect of the gem-difluoro group, which destabilizes the protonated ammonium cation. At physiological pH (7.4), this pKₐ shift alters the ratio of free base to protonated species from approximately 99.92% protonated (for pKₐ 10.5) to approximately 95.7% protonated (for pKₐ 8.75), a meaningful difference that affects passive membrane permeability and target binding [1].
| Evidence Dimension | Amine basicity (pKₐ) |
|---|---|
| Target Compound Data | pKₐ = 8.75 ± 0.40 (predicted, for 3,3-difluorocyclobutan-1-amine core) |
| Comparator Or Baseline | Cyclobutanamine (non-fluorinated): pKₐ ≈ 10.5 |
| Quantified Difference | ΔpKₐ ≈ −1.75 units (~56-fold decrease in basicity) |
| Conditions | Predicted pKₐ (ACD/Labs); comparative measured pKₐ data for 2,2- and 3,3-difluorocyclobutanamines available in Chernykh et al. (2019) using spectrophotometric titration in aqueous solution. |
Why This Matters
The reduced basicity directly impacts the amine's ionization state at physiological pH, which is a critical determinant of oral bioavailability, CNS penetration, and off-target binding—parameters that cannot be matched by substituting the non-fluorinated analog.
- [1] Chernykh AV, Melnykov KP, Tolmacheva NA, et al. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. J. Org. Chem. 2019;84(13):8487–8496. doi:10.1021/acs.joc.9b00719. (Measured pKₐ and logP values for 2,2- vs. 3,3-difluorocyclobutanamines and non-fluorinated counterparts.) View Source
